molecular formula C14H9ClO B1604805 3-Chloroanthracen-9(10h)-one CAS No. 4887-99-4

3-Chloroanthracen-9(10h)-one

Cat. No.: B1604805
CAS No.: 4887-99-4
M. Wt: 228.67 g/mol
InChI Key: MVPQIDZRNBWJEX-UHFFFAOYSA-N
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Description

3-Chloroanthracen-9(10h)-one is a chlorinated anthracene derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a valuable chemical precursor and scaffold for the synthesis of novel bioactive molecules. Recent scientific investigations highlight the potential of structurally related (E)-9-(2-nitrovinyl)anthracene compounds, which are derived from similar anthracene cores, as potent antiproliferative agents. These compounds have demonstrated promising activity in cell line studies targeting B-cell malignancies, including chronic lymphocytic leukemia (CLL) and Burkitt's lymphoma (BL), by inducing pro-apoptotic effects . The anthracene moiety is known for its ability to interact with biological targets such as DNA and enzymes, making it a privileged structure in drug discovery. Researchers are exploring its application in developing new chemotherapeutics, particularly for its potential to inhibit cancer cell proliferation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE) in accordance with best laboratory practices.

Properties

IUPAC Name

3-chloro-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14(13)16/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPQIDZRNBWJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964128
Record name 3-Chloroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-99-4
Record name 2-Chloroanthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Anthracen-9(10H)-one or Anthracene Derivatives

1.1 Direct Electrophilic Chlorination

  • The most straightforward approach involves electrophilic chlorination of anthracen-9(10H)-one or anthracene under controlled conditions to selectively introduce chlorine at the 3-position.
  • Chlorination reagents commonly used include chlorine gas (Cl₂), N-chlorosuccinimide (NCS), or sulfuryl chloride (SO₂Cl₂).
  • Reaction conditions typically involve:
    • Solvent: Carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (DCM)
    • Temperature: 0°C to room temperature to avoid poly-chlorination or degradation
    • Reaction time: 1 to 4 hours, monitored by thin-layer chromatography (TLC)
  • Selectivity is influenced by the electron density distribution on the anthracene ring, favoring substitution at the 3-position due to resonance stabilization.

1.2 Example Reaction Conditions

Parameter Typical Range/Value
Chlorinating agent Cl₂ gas, NCS, SO₂Cl₂
Solvent CCl₄, CHCl₃, DCM
Temperature 0°C to 25°C
Reaction time 1–4 hours
Yield 60–85% (depending on conditions)

Synthesis via 3-Chloroanthracene Intermediate Followed by Oxidation

  • An alternative route involves initial preparation of 3-chloroanthracene, followed by selective oxidation at the 9-position to yield 3-chloroanthracen-9(10H)-one.
  • 3-Chloroanthracene can be synthesized by chlorination of anthracene under milder conditions.
  • Oxidation methods include:
    • Use of chromium-based oxidants such as chromium trioxide (CrO₃) in acetic acid
    • Alternative oxidants like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) under controlled conditions
  • Reaction parameters for oxidation:
    • Temperature: 25°C to reflux depending on oxidant
    • Time: Several hours with monitoring to prevent over-oxidation or ring cleavage

Halogenation of Anthraquinone Derivatives

  • This compound can also be prepared by halogenation of anthraquinone or its derivatives, followed by reduction of the quinone to the corresponding anthracenone.
  • Typical steps:
    • Chlorination of anthraquinone at the 3-position using NCS or Cl₂.
    • Reduction of the quinone carbonyl at position 10 to the ketone form (anthracen-9(10H)-one) using reducing agents such as zinc dust or sodium dithionite.
  • This method offers good regioselectivity and yields.

Catalytic and Industrial Considerations

  • Catalysts such as Lewis acids (e.g., FeCl₃) can be employed to enhance the electrophilic chlorination step.
  • Industrial processes optimize temperature, solvent, and chlorinating agent concentration to maximize yield and minimize by-products.
  • Purification typically involves recrystallization or column chromatography to achieve high purity (>95%).

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct electrophilic chlorination Anthracen-9(10H)-one or Anthracene Cl₂/NCS, CCl₄, 0–25°C, 1–4 h 60–85 Simple, but requires control to avoid poly-chlorination
Chlorination of 3-chloroanthracene + oxidation 3-Chloroanthracene Oxidants: CrO₃, KMnO₄, SeO₂; 25°C to reflux 55–80 Two-step, selective oxidation critical
Halogenation of anthraquinone + reduction Anthraquinone NCS/Cl₂ chlorination + Zn or Na₂S₂O₄ reduction 65–90 Good regioselectivity, multi-step

Research Findings and Optimization Insights

  • Selectivity Control: Studies indicate that controlling the chlorination temperature and reagent stoichiometry is crucial to favor 3-position substitution and minimize di- or tri-chlorinated by-products.
  • Solvent Effects: Non-polar solvents such as CCl₄ favor electrophilic substitution reactions, enhancing selectivity and yield.
  • Catalyst Use: Lewis acid catalysts improve reaction rates and selectivity but require careful removal post-reaction to avoid contamination.
  • Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization from solvents such as ethanol or ethyl acetate are effective for purity enhancement.
  • Scale-up Potential: Industrial patent literature suggests that reaction conditions with moderate temperatures (20–60°C) and reaction times under 4 hours are optimal for large-scale production with minimal waste generation.

Concluding Remarks

The preparation of this compound is well-established through chlorination and oxidation strategies applied to anthracene or anthraquinone derivatives. The choice of method depends on the desired scale, purity requirements, and available starting materials. Direct electrophilic chlorination offers simplicity but requires stringent control, while multi-step halogenation and oxidation routes provide higher selectivity. Optimization of reaction parameters and purification techniques is essential for achieving high yields and purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloroanthracen-9(10h)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 3-chloroanthracen-9-ol.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as 3-chloroanthraquinone.

    Reduction: 3-Chloroanthracen-9-ol.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloroanthracen-9(10h)-one is used as a precursor in the synthesis of various organic compounds, including dyes and pigments. Its unique structure allows for the formation of complex molecular architectures.

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in studying biological processes at the molecular level.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with DNA and other biomolecules makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloroanthracen-9(10h)-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in the development of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, this compound can form covalent bonds with proteins, affecting their activity and stability.

Comparison with Similar Compounds

    Anthracen-9(10h)-one: Lacks the chlorine atom at the third position, resulting in different chemical properties and reactivity.

    3-Bromoanthracen-9(10h)-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

    3-Methylanthracen-9(10h)-one:

Uniqueness: 3-Chloroanthracen-9(10h)-one is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives

Q & A

Q. What are the established synthetic routes for 3-Chloroanthracen-9(10H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves chlorination of anthracene derivatives using anhydrous cupric chloride (CuCl₂) in carbon tetrachloride (CCl₄) under reflux. For example, 9-Chloroanthracene synthesis (structurally analogous) requires anthracene, CuCl₂, and CCl₄ at 80°C for 6 hours, achieving ~75% yield . Key considerations:
  • Solvent choice : CCl₄ minimizes side reactions due to its inertness.
  • Stoichiometry : Excess CuCl₂ ensures complete chlorination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted anthracene and byproducts.
    Variations using iodine catalysts or microwave-assisted methods may improve regioselectivity but require optimization .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography .
  • Data processing : Use Bruker AXS APEX3 for integration and SAINT for absorption corrections.
  • Validation : Check R-factor convergence (e.g., R₁ < 0.05 for high-quality data) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regiochemistry. For chloroanthracenones, deshielded aromatic protons (δ 8.2–8.8 ppm) and carbonyl carbon (δ ~190 ppm) are diagnostic .
  • IR : Strong carbonyl stretch at ~1670 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and isotopic Cl pattern (3:1 for ³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for chloroanthracenone derivatives?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from disordered solvent molecules or twinning. Strategies:
  • Twinning analysis : Use CELL_NOW or TWINLAW in SHELX to identify twin laws .
  • DFT calculations : Compare experimental SC-XRD data with optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to validate structural anomalies .
    Example: A study on ethyl 3-(9-chloro-10-oxo-anthracen-9-yl)isoxazole showed R-factor convergence to 0.033 after resolving H-atom disorder via SHELXL .

Q. What experimental design considerations are critical for studying the photophysical properties of this compound?

  • Methodological Answer :
  • Solvent polarity : Use UV-Vis in solvents of varying polarity (cyclohexane to DMSO) to assess π→π* transitions. Anthracenones typically show λmax ~350–400 nm with solvatochromic shifts .
  • Quantum yield : Measure fluorescence lifetime via time-correlated single-photon counting (TCSPC) with anthracene as a reference (Φ = 0.27 in ethanol) .
  • Quenching studies : Introduce electron donors (e.g., triethylamine) to probe charge-transfer interactions .

Q. How can researchers mitigate toxicity risks when handling this compound in biological assays?

  • Methodological Answer :
  • Safety protocols : Use fume hoods, nitrile gloves, and lab coats. Toxicity data for analogous compounds (e.g., 9-Chloroanthracene) indicate potential skin/eye irritation (H302) .
  • In vitro testing : Prioritize cell viability assays (e.g., MTT) at low concentrations (≤10 µM) to establish IC₅₀ values. For DNA intercalation studies, use ethidium bromide displacement assays with calf thymus DNA .
  • Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroanthracen-9(10h)-one
Reactant of Route 2
3-Chloroanthracen-9(10h)-one

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